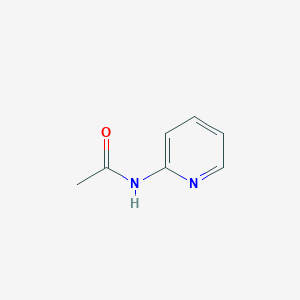

2-Acetamidopyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28291. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-6(10)9-7-4-2-3-5-8-7/h2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QROKOTBWFZITJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200335 | |

| Record name | Acetamide, N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5231-96-9 | |

| Record name | N-2-Pyridinylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5231-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005231969 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamidopyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETAMIDOPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-PYRIDIN-2-YLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QWK6B4HHE3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-pyridin-2-ylacetamide

This technical guide provides a comprehensive overview of N-pyridin-2-ylacetamide, a key chemical intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, synthesis, purification, and analytical characterization. While N-pyridin-2-ylacetamide itself is not extensively studied for direct biological activity, its core structure is a pivotal component in the development of various pharmacologically active compounds.

Chemical Identity and Synonyms

N-pyridin-2-ylacetamide is a substituted pyridine (B92270) derivative with a well-defined chemical structure. Its unambiguous identification is crucial for research and development purposes.

IUPAC Name: N-(pyridin-2-yl)acetamide[1][2]

Table 1: Chemical Identifiers for N-pyridin-2-ylacetamide

| Identifier | Value | Reference |

| CAS Number | 5231-96-9 | [1][2] |

| Molecular Formula | C₇H₈N₂O | [1][2] |

| Molecular Weight | 136.15 g/mol | [1] |

| InChI Key | QROKOTBWFZITJZ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(=O)NC1=CC=CC=N1 | [1] |

A variety of synonyms are used in literature and commercial catalogs to refer to N-pyridin-2-ylacetamide. Understanding these is essential for comprehensive literature searches and procurement.

Table 2: Synonyms for N-pyridin-2-ylacetamide

| Synonym |

| 2-Acetamidopyridine |

| N-2-Pyridinylacetamide |

| 2-Acetylaminopyridine |

| Acetamide, N-2-pyridinyl- |

| N-(2-pyridyl)acetamide |

| N-2-Pyridylacetamide |

| Pyridine, 2-acetamido- |

Synthesis and Purification

The synthesis of N-pyridin-2-ylacetamide is most commonly achieved through the N-acylation of 2-aminopyridine (B139424). This reaction is a robust and high-yielding method.

Experimental Protocol: Synthesis via Acylation

This protocol describes the synthesis of N-pyridin-2-ylacetamide from 2-aminopyridine and acetic anhydride (B1165640).

Materials:

-

2-aminopyridine

-

Acetic anhydride

-

Pyridine (as solvent and base)

-

Dichloromethane (B109758) (or Ethyl Acetate)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-aminopyridine (1.0 equivalent) in pyridine (2–10 mL/mmol).

-

Addition of Acylating Agent: Cool the solution to 0°C using an ice bath. To this stirred solution, add acetic anhydride (1.5–2.0 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quenching: Quench the reaction by the addition of dry methanol.

-

Work-up:

-

Co-evaporate the reaction mixture with toluene to remove pyridine.

-

Dilute the residue with dichloromethane or ethyl acetate (B1210297).

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-pyridin-2-ylacetamide.

Experimental Protocol: Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a crystalline solid with high purity.

Materials:

-

Crude N-pyridin-2-ylacetamide

-

Recrystallization solvent (e.g., ethanol, acetonitrile, or a mixture of ethyl acetate and hexanes)

-

Activated charcoal (optional)

Equipment:

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and flask

-

Vacuum pump

-

Filter paper

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude N-pyridin-2-ylacetamide in a minimal amount of a suitable hot recrystallization solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

-

Hot Filtration: Perform a hot filtration to remove the charcoal or any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize the yield of crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum to a constant weight.

Analytical Characterization

The structure and purity of the synthesized N-pyridin-2-ylacetamide can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for N-pyridin-2-ylacetamide

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the acetyl methyl protons (singlet), and the four protons on the pyridine ring (multiplets). The amide proton will appear as a broad singlet. |

| ¹³C NMR | Resonances for the methyl carbon, the carbonyl carbon, and the five distinct carbons of the pyridine ring. |

| FT-IR | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend (Amide II band), as well as aromatic C-H and C=C stretching vibrations of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (136.15 g/mol ). |

Biological and Pharmacological Context

While extensive biological data for N-pyridin-2-ylacetamide as a standalone compound is limited, its structural motif is of significant interest in drug discovery. The N-(pyridin-2-yl)acetamide substructure is a key component in a variety of more complex molecules that exhibit a range of biological activities.

Derivatives of N-pyridin-2-ylacetamide have been investigated for their potential as:

-

Kinase inhibitors: The pyridine core is a common scaffold in many kinase inhibitors, which are crucial in cancer therapy. The amide and pyridine nitrogens can act as hydrogen bond donors and acceptors, facilitating binding to the ATP-binding pocket of kinases.[3]

-

Anticancer agents: Certain N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have shown cytotoxic effects against various cancer cell lines.[4]

-

Insecticidal and Antifungal agents: Some complex derivatives have demonstrated significant insecticidal and antifungal properties.[5]

The primary role of N-pyridin-2-ylacetamide in the current scientific landscape is that of a versatile synthetic intermediate for the development of these more complex and biologically active molecules.[3]

Visualizations

Synthetic Workflow

The general workflow for the synthesis and purification of N-pyridin-2-ylacetamide is a fundamental process in organic chemistry.

Caption: Synthetic workflow for N-pyridin-2-ylacetamide.

Role as a Kinase Inhibitor Precursor

The N-(pyridin-2-yl)acetamide moiety is a key building block for synthesizing kinase inhibitors. The following diagram illustrates a generalized concept of how a molecule containing this scaffold might interact with a kinase.

Caption: N-(pyridin-2-yl)acetamide derivatives in kinase inhibition.

References

- 1. This compound | C7H8N2O | CID 72929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(PYRIDIN-2-YL)ACETAMIDE | CAS 5231-96-9 [matrix-fine-chemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

2-Acetamidopyridine: A Versatile Precursor in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidopyridine (B118701), a substituted pyridine (B92270) derivative, has emerged as a crucial building block in the synthesis of a diverse array of pharmaceutical compounds. Its unique structural features, including a reactive pyridine ring and a hydrogen-bond-donating acetamido group, make it an attractive starting material and intermediate for the construction of complex heterocyclic scaffolds. This technical guide provides a comprehensive overview of the role of this compound as a precursor in pharmaceutical synthesis, with a focus on its application in the development of kinase inhibitors and other biologically active molecules. The guide details synthetic methodologies, presents quantitative data for key reactions, and illustrates relevant biological pathways.

Core Synthetic Applications

This compound serves as a pivotal precursor in several key synthetic transformations, primarily leveraging the reactivity of its parent amine, 2-aminopyridine (B139424), and the directing and hydrogen-bonding capabilities of the acetamido group.

Synthesis of this compound

The foundational step in utilizing this scaffold is often the acetylation of 2-aminopyridine. This reaction is typically straightforward and high-yielding.

Experimental Protocol: Synthesis of this compound from 2-Aminopyridine

-

Materials:

-

2-Aminopyridine

-

Acetic anhydride (B1165640) or Acetyl chloride

-

Pyridine (if using acetyl chloride)

-

Dichloromethane (B109758) (DCM) or other suitable solvent

-

Water

-

Brine

-

Sodium sulfate (B86663) (anhydrous)

-

-

Procedure (using Acetyl Chloride):

-

To a solution of 2-aminopyridine in dichloromethane, add pyridine (1.5 equivalents).

-

Cool the mixture in an ice bath and add acetyl chloride (1.2 equivalents) dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product can be purified by recrystallization or column chromatography.

-

Synthesis of Imidazo[1,2-a]pyridines

The 2-aminopyridine core, readily accessible from this compound via hydrolysis or used directly, is a key component in the synthesis of imidazo[1,2-a]pyridines. This scaffold is present in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] A common synthetic route involves the condensation of a 2-aminopyridine derivative with an α-haloketone.

Experimental Protocol: General Synthesis of Imidazo[1,2-a]pyridines

-

Materials:

-

Substituted 2-aminopyridine

-

α-Bromoketone

-

Solvent (e.g., ethanol, DMF)

-

Base (optional, e.g., sodium bicarbonate)

-

-

Procedure:

-

Dissolve the 2-aminopyridine derivative in a suitable solvent.

-

Add the α-bromoketone (typically 1.1 equivalents) to the solution.

-

The reaction can be heated (e.g., reflux) for several hours until completion, as monitored by TLC. In some cases, the addition of a mild base can facilitate the reaction.

-

After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The crude product is then purified by column chromatography or recrystallization.

-

Precursor to Kinase Inhibitors: The Case of p38 MAP Kinase Inhibitors

A significant application of this compound derivatives is in the synthesis of kinase inhibitors. The 2-acetamido group can act as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site.[2] N-(4-Bromopyridin-2-yl)acetamide, a derivative of this compound, serves as a key precursor for a class of p38 MAP kinase inhibitors.[2]

Experimental Protocol: Synthesis of N-(4-Bromopyridin-2-yl)acetamide [3]

-

Materials:

-

4-bromo-2-aminopyridine (87 mmol)

-

Pyridine (130 mmol)

-

Acetyl chloride (117 mmol)

-

Dichloromethane (200 mL)

-

Water

-

Brine

-

Sodium sulfate (anhydrous)

-

Hexane

-

-

Procedure:

-

To a solution of 4-bromo-2-aminopyridine and pyridine in dichloromethane, add acetyl chloride dropwise at room temperature.[3]

-

Stir the reaction mixture at room temperature for 4 hours.[3]

-

Quench the reaction by adding water.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).[2]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2][3]

-

Wash the resulting residue with hexane to afford the final product.[3]

-

Experimental Protocol: General Synthesis of 2-Acylaminopyridin-4-ylimidazole p38 MAP Kinase Inhibitors via Suzuki Coupling [4]

-

Materials:

-

N-(4-Bromopyridin-2-yl)acetamide

-

Substituted arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Solvent mixture (e.g., Toluene/Ethanol/Water)

-

-

Procedure:

-

In a reaction vessel, combine N-(4-Bromopyridin-2-yl)acetamide, the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2 equivalents).

-

Add the degassed solvent mixture to the vessel.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired p38 MAP kinase inhibitor.

-

Quantitative Data

The efficiency of synthetic routes involving this compound and its precursors is critical for drug development. The following tables summarize quantitative data for key transformations.

| Reaction | Starting Materials | Reagents/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Acetylation | 2-Aminopyridine | Acetic Anhydride | - | 70 | 2 | High (not specified) | [5] |

| Acetylation | 4-Bromo-2-aminopyridine | Acetyl Chloride, Pyridine | Dichloromethane | RT | 4 | ~72 | [6] |

| Imidazo[1,2-a]pyridine Synthesis | 2-Aminopyridine, Acetophenone | CuBr, Air (oxidant) | DMF | 80 | - | up to 90 | [2] |

| Imidazo[1,2-a]pyridine Synthesis | 2-Aminopyridine, α-bromoketone | - | Ethanol | Reflux | - | Good | [7] |

| Imidazo[1,2-a]pyridine Synthesis | 2-Aminopyridine, Nitroolefin | CuBr, Air (oxidant) | DMF | 80 | - | up to 90 | [2] |

Table 1: Summary of Synthetic Reactions and Yields.

| Compound ID | R Group on 2-Acylamino Moiety | p38α IC₅₀ (nM) | Reference |

| 1a | Methyl | 50 | [2] |

| 1e | Cyclopropyl | 25 | [2] |

| 1f | tert-Butyl | 150 | [2] |

Table 2: Inhibitory Potency of 2-Acylaminopyridin-4-ylimidazole Derivatives against p38α MAP Kinase. [2]

Visualizing Synthetic and Biological Pathways

Synthetic Workflows

Caption: Synthesis of this compound.

Caption: General Synthesis of Imidazo[1,2-a]pyridines.

Caption: Synthetic Workflow for p38 MAP Kinase Inhibitors.

Biological Signaling Pathways

Imidazo[1,2-a]pyridine derivatives, synthesized from 2-aminopyridine precursors, have been shown to inhibit key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

p38 MAP kinase inhibitors developed from this compound derivatives target a key node in cellular stress and inflammatory response pathways.

Caption: p38 MAPK Signaling Pathway Inhibition.

Conclusion

This compound and its parent amine, 2-aminopyridine, are undeniably valuable precursors in the landscape of pharmaceutical synthesis. Their utility spans from the construction of biologically active heterocyclic systems like imidazo[1,2-a]pyridines to serving as a foundational scaffold for targeted therapies such as kinase inhibitors. The straightforward synthesis of this compound and its derivatives, coupled with their versatile reactivity, ensures their continued importance in drug discovery and development. The detailed protocols and quantitative data presented in this guide aim to facilitate further research and innovation in leveraging this important chemical entity for the creation of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

Physical properties of 2-Acetamidopyridine (melting point, solubility)

An In-depth Technical Guide to the Physical Properties of 2-Acetamidopyridine

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 5231-96-9), with a specific focus on its melting point and solubility. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound in their work.

Core Physical Properties

This compound, also known as N-(2-pyridyl)acetamide, is a versatile chemical intermediate widely used in the pharmaceutical and agrochemical industries.[1] Its physical state is typically an off-white to yellow or colorless crystalline powder.[1][2]

Data Summary

The quantitative physical properties of this compound are summarized in the table below. It is important to note the variability in reported melting points, which can be attributed to different experimental conditions and sample purity.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O | [1] |

| Molecular Weight | 136.15 g/mol | [1][3] |

| Melting Point | 66-74 °C | [1] |

| 80-83 °C | [2] | |

| Solubility | ||

| In Water | Relatively poor solubility.[2] | [2][4] |

| Log₁₀(Water Solubility in mol/L): -1.62 | [4] | |

| In Organic Solvents | Soluble in ethanol, chloroform, and ether.[2] | [1][2] |

| Good solubility in organic solvents.[1] | ||

| Appearance | Off-white to yellow crystalline powder. | [1] |

| Colorless crystal or white crystalline powder. | [2] |

Experimental Protocols

Accurate determination of physical properties such as melting point and solubility is critical for ensuring the purity and proper handling of chemical compounds. Standard methodologies for these determinations are outlined below.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature range over which it changes state from solid to liquid. It serves as a crucial indicator of a compound's purity; pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to lower and broaden this range.[5][6] The capillary method is a widely used technique for this determination.

Methodology:

-

Sample Preparation: The solid sample must be thoroughly dried and finely powdered.[7]

-

Capillary Packing: A small amount of the powdered sample is introduced into a thin-walled capillary tube (sealed at one end) to a height of approximately 3 mm.[8] The sample is packed down to the bottom of the tube by tapping or dropping it through a longer glass tube.[8]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Fisher-Johns device, or a Thiele tube filled with mineral oil.[5][8] The capillary is positioned adjacent to a thermometer to ensure accurate temperature reading of the sample.

-

Heating and Observation:

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is the compound's melting point.[5][9]

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask Method)

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution. The shake-flask method is a conventional and reliable technique for determining equilibrium solubility.[10]

Methodology:

-

System Preparation: An excess amount of the solute (this compound) is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container, such as a flask.[10] The purity of both the solute and solvent is essential for accurate results.[10]

-

Equilibration: The flask is placed in a thermostatic shaker or bath to maintain a constant temperature. The mixture is agitated for a prolonged period (typically 24 hours or more) to ensure that equilibrium between the dissolved and undissolved solute is reached.[10]

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn. It is critical to separate the liquid from any remaining solid particles, which is often achieved through filtration or centrifugation.[10]

-

Concentration Analysis: The concentration of the solute in the saturated solution sample is determined using a suitable quantitative analytical technique. For compounds like this compound, UV-Visible spectrophotometry is a common method.[11]

-

Data Reporting: The solubility is reported in units such as grams per liter (g/L), moles per liter (mol/L), or as a mass percentage at the specified temperature.

Caption: Workflow for Solubility Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C7H8N2O | CID 72929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemeo.com [chemeo.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. westlab.com [westlab.com]

- 8. Determination of Melting Point [wiredchemist.com]

- 9. davjalandhar.com [davjalandhar.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Amide Group in 2-Acetamidopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamidopyridine (B118701) is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The interplay between the electron-withdrawing pyridine (B92270) ring and the electron-donating acetamido group imparts a unique reactivity profile to the molecule. This technical guide provides a comprehensive overview of the reactivity of the amide group in this compound, with a focus on its role in electrophilic and nucleophilic reactions, directing effects in electrophilic aromatic substitution, and its participation in coordination chemistry. This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development and chemical synthesis.

Physicochemical and Spectroscopic Data

A foundational understanding of the physicochemical properties and spectroscopic signatures of this compound is crucial for its application in synthesis and analysis.

General Properties

| Property | Value |

| IUPAC Name | N-(pyridin-2-yl)acetamide |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| CAS Number | 5231-96-9 |

Acidity and Basicity

Spectroscopic Data

The following tables summarize key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.2 | d | H6 (proton ortho to ring nitrogen) |

| ~8.1 | d | H3 (proton ortho to acetamido group) |

| ~7.7 | t | H4 (proton meta to both groups) |

| ~7.0 | t | H5 (proton meta to ring nitrogen) |

| ~2.2 | s | CH₃ (acetyl group) |

| Solvent: CDCl₃. Chemical shifts are approximate and may vary slightly depending on the solvent and concentration. |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (amide carbonyl) |

| ~152 | C2 (carbon bearing the acetamido group) |

| ~148 | C6 (carbon ortho to ring nitrogen) |

| ~138 | C4 (carbon meta to both groups) |

| ~119 | C5 (carbon meta to ring nitrogen) |

| ~114 | C3 (carbon ortho to acetamido group) |

| ~24 | CH₃ (acetyl group) |

| Solvent: CDCl₃. Chemical shifts are approximate and may vary slightly depending on the solvent and concentration. |

Table 3: Infrared (IR) Spectroscopic Data [1][2]

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 - 3100 | N-H stretching |

| ~1680 | C=O stretching (Amide I band) |

| ~1580 | N-H bending (Amide II band) and C=C/C=N stretching |

| ~1470, 1430 | Aromatic C=C and C=N stretching |

| ~1370 | CH₃ symmetric bending |

| ~770 | C-H out-of-plane bending |

Reactivity of the Amide Group

The amide group in this compound exhibits a range of reactivities, influenced by both the adjacent pyridine ring and the acetyl moiety.

Hydrolysis

The amide bond in this compound can be cleaved through hydrolysis under both acidic and basic conditions to yield 2-aminopyridine (B139424) and acetic acid (or its conjugate base).

Under acidic conditions, the reaction is initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, followed by the elimination of 2-aminopyridine.

In basic media, the hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the 2-aminopyridyl anion is followed by proton transfer to yield 2-aminopyridine and the carboxylate anion.

N-Acylation and N-Alkylation

While the amide nitrogen is significantly less nucleophilic than the nitrogen of an amine, it can undergo further acylation or alkylation under specific conditions, typically requiring strong bases and highly reactive electrophiles.

Directing Effects in Electrophilic Aromatic Substitution

The acetamido group is a powerful ortho-, para-directing and activating group in electrophilic aromatic substitution (EAS) on a benzene (B151609) ring. However, the pyridine ring is inherently electron-deficient and deactivates the ring towards EAS. The substitution pattern on this compound is a result of the interplay between these two opposing effects.

Electrophilic attack on the pyridine ring is generally disfavored and requires harsh conditions. When it does occur, substitution is directed to the 3- and 5-positions, which are the most electron-rich. The activating effect of the acetamido group will preferentially direct incoming electrophiles to the positions ortho and para to it (the 3- and 5-positions).

References

2-Acetamidopyridine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acetamidopyridine (B118701), a simple yet versatile heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features and synthetic tractability have led to its incorporation into a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the potential applications of this compound in drug discovery and development. We delve into its role as a key building block for the synthesis of potent kinase inhibitors, novel antibacterial agents, and promising therapeutics for neurological disorders. This guide presents a compilation of quantitative biological data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction

The pyridine (B92270) ring is a fundamental structural motif in a vast number of pharmaceuticals and bioactive molecules.[1] Among its many derivatives, this compound and its precursor, 2-aminopyridine (B139424), have garnered significant attention from medicinal chemists. The presence of the acetamido group at the 2-position of the pyridine ring provides a handle for further chemical modifications, allowing for the exploration of diverse chemical space and the optimization of pharmacological properties.[2] This guide explores the multifaceted applications of the this compound scaffold in three key therapeutic areas: oncology (as kinase inhibitors), infectious diseases (as antibacterial agents), and neurology (as agents for neurodegenerative diseases).

Synthesis of this compound and Its Derivatives

The synthesis of this compound is typically a straightforward acylation of 2-aminopyridine. More complex derivatives can be synthesized through various organic reactions, including multicomponent reactions and transition-metal-free substitutions.[3][4]

General Synthesis of this compound

A common method for the preparation of this compound involves the reaction of 2-aminopyridine with acetic anhydride.[5]

Experimental Protocol: Synthesis of this compound [5]

-

To a solution of 2-aminopyridine, add acetic anhydride.

-

Control the reaction temperature, as the reaction is exothermic.

-

After the reaction is complete (monitored by TLC), pour the reaction mixture into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent to obtain this compound.

Synthesis of Substituted 2-Aminopyridine Derivatives

A variety of substituted 2-aminopyridine derivatives can be synthesized using multicomponent reactions, offering an efficient and atom-economical approach.[4]

Experimental Protocol: Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives [4]

-

Mix an enaminone (1 mmol), malononitrile (B47326) (1 mmol), and a primary amine (1 mmol) in a reaction vessel.

-

Heat the mixture under solvent-free conditions (e.g., at 80 °C) for a specified time (e.g., 3 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, purify the product by recrystallization or column chromatography.

Applications in Oncology: Kinase Inhibitors

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors, often playing a crucial role in binding to the kinase hinge region.[6] Derivatives of this compound have been developed as potent inhibitors of several kinases implicated in cancer, including Anaplastic Lymphoma Kinase (ALK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Aberrant ALK signaling, due to genetic rearrangements, is a key driver in several cancers, including non-small cell lung cancer (NSCLC).[7] 2-Aminopyridine derivatives have been successfully developed as ALK inhibitors to overcome resistance to existing therapies.[8][9]

Table 1: In Vitro Activity of 2-Aminopyridine-Based ALK Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| 18d | Wild-type ALK | 19 | - | [8] |

| ALKL1196M | 45 | - | [8] | |

| ALKG1202R | 22 | - | [8] | |

| Karpas-299 | ~40 | Anaplastic Large-Cell Lymphoma | [8] | |

| Alk-IN-6 | Wild-type ALK | 71 | - | [10] |

| ALKF1196M | 18.72 | - | [10] | |

| ALKF1174L | 36.81 | - | [10] |

Experimental Protocol: ALK Kinase Assay (ADP-Glo™ Assay) [11]

-

Prepare serial dilutions of the 2-aminopyridine test compound.

-

In a 384-well plate, add the test compound dilutions.

-

Add recombinant ALK kinase domain to each well.

-

Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate peptide.

-

Incubate the plate at room temperature for 60 minutes.

-

Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader and calculate IC50 values.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[12] Small molecule inhibitors targeting VEGFR-2 are an important class of anti-cancer drugs.[2] Pyridine derivatives have shown promise as selective VEGFR-2 inhibitors.[13]

Table 2: In Vitro Activity of Pyridine-Based VEGFR-2 Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Reference |

| 11d | VEGFR-2 | Sub-nanomolar | MCF-7 (Breast Cancer) | [13] |

| E2B8 | VEGFR-2 | 260 | HUVEC | [14] |

| EAAF | VEGFR-2 | 4000 | HUVEC | [14] |

Experimental Protocol: VEGFR-2 Kinase Assay [15]

-

Prepare serial dilutions of the test compounds.

-

Add the test compounds, recombinant VEGFR-2 kinase, and a suitable substrate to the wells of a microplate.

-

Initiate the reaction by adding ATP.

-

Incubate at a controlled temperature for a specified duration.

-

Stop the reaction and measure kinase activity using a suitable detection method (e.g., Kinase-Glo™ MAX).

-

Calculate IC50 values from the dose-response curves.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitors

The p38 MAPK pathway is involved in cellular responses to stress and inflammation and has been implicated in various diseases, including cancer and inflammatory disorders.[16] Pyridinylimidazole compounds were among the first potent inhibitors of p38 MAPK.[16][17]

Table 3: In Vitro Activity of Pyridine-Based p38α MAPK Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| 11a | p38α | 47 | [18] |

| 11d | p38α | 45 | [18] |

Experimental Protocol: p38α MAPK Kinase Activity Assay [11][19]

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the test compound, recombinant active p38α kinase, and a substrate (e.g., ATF2).

-

Pre-incubate to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (can be radiolabeled [γ-³²P]ATP or used in a luminescence-based assay).

-

Incubate at 30°C for a defined period.

-

Stop the reaction and quantify substrate phosphorylation using an appropriate method (scintillation counting or luminescence detection).

-

Calculate IC50 values from the dose-response curves.

Applications in Infectious Diseases: Antibacterial Agents

The rise of antibiotic resistance necessitates the development of new antibacterial agents.[1] Pyridine derivatives have shown promising antibacterial activity against a range of pathogens.[9][]

Table 4: Antibacterial Activity of 2-Aminopyridine Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

| 2c | S. aureus | 0.039 | [4] |

| B. subtilis | 0.039 | [4] | |

| 12a | E. coli | 0.0195 | [21] |

| B. mycoides | <0.0048 | [21] | |

| C. albicans | <0.0048 | [21] |

Experimental Protocol: Broth Microdilution for MIC Determination [22][23][24]

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculate each well with the bacterial suspension.

-

Include positive (no compound) and negative (no bacteria) controls.

-

Incubate the plate at 37°C for 16-20 hours.

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Applications in Neurological Disorders

Derivatives of 2-aminopyridine are being investigated for the treatment of neurodegenerative diseases like Alzheimer's disease. Key targets include acetylcholinesterase (AChE) and β-secretase (BACE1).

Cholinesterase Inhibitors

Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a major therapeutic strategy for Alzheimer's disease. Pyridine derivatives have been designed and synthesized as potent cholinesterase inhibitors.[25]

Table 5: Cholinesterase Inhibitory Activity of Pyridine Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 8 | hAChE | 0.153 | [25] |

| 11 | hBChE | 0.828 | [25] |

| 20 | EeAChE | 0.622 | [1] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [6][12]

-

Prepare solutions of the test compound, acetylcholinesterase (AChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine (B1193921) iodide (ATCI) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

In a 96-well plate, add the buffer, AChE solution, DTNB, and the test compound.

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding the ATCI solution.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Calculate the percentage of inhibition and determine the IC50 value.

β-Secretase (BACE1) Inhibitors

BACE1 is a key enzyme in the production of amyloid-β peptides, which form the characteristic plaques in the brains of Alzheimer's patients.[22] Fused pyridine derivatives have been developed as potent BACE1 inhibitors.[24][26]

Table 6: BACE1 Inhibitory Activity of Pyridine Derivatives

| Compound | Target | IC50 (nM) | Reference |

| 143 | BACE1 | 4 | [24] |

| 34 | BACE1 | 20 | [21] |

| Verubecestat | BACE1 | 2.2 | [22] |

Experimental Protocol: BACE1 FRET Assay [2][22]

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the test compound, recombinant BACE1 enzyme, and a BACE1 FRET peptide substrate.

-

Incubate the plate at 37°C for 60-120 minutes.

-

Measure the fluorescence using a plate reader (excitation ~320 nm, emission ~405 nm). Cleavage of the FRET substrate by BACE1 results in an increase in fluorescence.

-

Calculate the percentage of inhibition and determine the IC50 value.

Neuroprotection Assays

The neuroprotective effects of this compound derivatives can be evaluated in vitro using cell-based assays. The SH-SY5Y human neuroblastoma cell line is a common model for studying neurotoxicity and neuroprotection.[27][28]

Experimental Protocol: Neuroprotection MTT Assay [27][29]

-

Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-24 hours).

-

Induce neurotoxicity by adding a neurotoxic agent (e.g., amyloid-β peptide).

-

Incubate for an additional 24-48 hours.

-

Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Cell viability is proportional to the absorbance, and the neuroprotective effect of the compound can be quantified.

Conclusion

The this compound scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic accessibility and the ability to readily introduce diverse functionalities have enabled the development of potent and selective modulators of various biological targets. This guide has highlighted its significant potential in the discovery of novel kinase inhibitors for cancer therapy, new antibacterial agents to combat infectious diseases, and promising drug candidates for the treatment of neurological disorders. The continued exploration of the chemical space around the this compound core is expected to yield a new generation of therapeutic agents with improved efficacy and safety profiles.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101643447A - Method for preparing 2-acetamido-5-aminopyridine - Google Patents [patents.google.com]

- 6. Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics | Enzyme Inhibitor [scribd.com]

- 7. japsonline.com [japsonline.com]

- 8. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. researchgate.net [researchgate.net]

- 17. rr-asia.woah.org [rr-asia.woah.org]

- 18. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents [mdpi.com]

- 19. promega.com [promega.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 24. protocols.io [protocols.io]

- 25. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]

- 29. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of N-(2-pyridyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-pyridyl)acetamide, also known as 2-acetamidopyridine, is a chemical compound that has served as a foundational scaffold in the development of various biologically active molecules. Its history is intrinsically linked to the discovery of its precursor, 2-aminopyridine (B139424), a landmark achievement in heterocyclic chemistry. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of N-(2-pyridyl)acetamide, including detailed experimental protocols, quantitative data, and visualizations of its synthetic pathway.

Discovery and History

The journey to N-(2-pyridyl)acetamide began with the pioneering work of the Russian chemist Aleksei Chichibabin. In 1914, Chichibabin reported the direct amination of pyridine (B92270) to produce 2-aminopyridine, a reaction now famously known as the Chichibabin reaction.[1] This breakthrough was significant as it provided a straightforward method to introduce an amino group onto the pyridine ring, a traditionally challenging transformation.

While a singular, seminal publication titled "The First Synthesis of N-(2-pyridyl)acetamide" is not readily identifiable in contemporary digital archives, the acetylation of amines was a well-established and routine chemical transformation at the time of 2-aminopyridine's discovery. It is highly probable that Chichibabin and his contemporaries would have performed the acetylation of the newly synthesized 2-aminopyridine to further characterize its structure and reactivity. The earliest comprehensive documentation of this compound and its preparation is found in the Beilstein database, where it is assigned the reference number 0113841.[2]

Historically, the primary significance of N-(2-pyridyl)acetamide has been as a derivative of 2-aminopyridine, which itself became a crucial intermediate in the synthesis of pharmaceuticals. Derivatives of N-(2-pyridyl)acetamide have been investigated for a range of biological activities, including insecticidal and antifungal properties.[3]

Synthesis of N-(2-pyridyl)acetamide

The synthesis of N-(2-pyridyl)acetamide is most commonly achieved through the N-acetylation of 2-aminopyridine. This can be accomplished using various acetylating agents, with acetic anhydride (B1165640) and acetyl chloride being the most prevalent.

Synthetic Workflow

The general workflow for the synthesis of N-(2-pyridyl)acetamide involves the reaction of 2-aminopyridine with an acetylating agent, followed by workup and purification.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of N-(2-pyridyl)acetamide using acetic anhydride and acetyl chloride.

Protocol 1: Synthesis using Acetic Anhydride

Materials:

-

2-Aminopyridine

-

Acetic Anhydride

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-aminopyridine in an excess of acetic anhydride.

-

Heat the reaction mixture at a controlled temperature (e.g., 100 °C) for a designated period (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into ice-cold water to precipitate the product and hydrolyze the excess acetic anhydride.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography.

-

Dry the purified product under vacuum to obtain N-(2-pyridyl)acetamide as a crystalline solid.

Protocol 2: Synthesis using Acetyl Chloride

Materials:

-

2-Aminopyridine

-

Acetyl Chloride

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 2-aminopyridine in an anhydrous solvent.

-

Add a non-nucleophilic base to the solution to act as an acid scavenger.

-

Cool the mixture in an ice bath.

-

Slowly add acetyl chloride dropwise to the stirred solution, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

Physicochemical Properties of N-(2-pyridyl)acetamide

| Property | Value | Reference |

| CAS Number | 5231-96-9 | [2] |

| Molecular Formula | C₇H₈N₂O | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| Melting Point | 69 °C | [2] |

| Boiling Point | 344.3 ± 15.0 °C at 760 mmHg | [2] |

| Density | 1.2 ± 0.1 g/cm³ | [2] |

| LogP | 0.46 | [2] |

| Beilstein Reference No. | 0113841 | [2] |

Spectroscopic Data of N-(2-pyridyl)acetamide

| Spectroscopic Technique | Key Data |

| ¹H NMR | Characteristic peaks for the acetyl methyl protons (singlet), and the aromatic protons of the pyridine ring. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon, the acetyl methyl carbon, and the five distinct carbons of the pyridine ring. |

| Infrared (IR) Spectroscopy | Strong absorption bands for the N-H stretching, C=O (amide I) stretching, and N-H bending (amide II). |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |

Biological Activity

While N-(2-pyridyl)acetamide itself does not have prominent reported biological activities, its derivatives have been the subject of investigation in various fields. For instance, certain complex derivatives have demonstrated insecticidal activity against species like the cowpea aphid (Aphis craccivora)[3]. Additionally, other substituted N-pyridin-2-yl acetamides have shown potential as antifungal agents[3]. The core N-(2-pyridyl)acetamide structure serves as a versatile scaffold that allows for chemical modifications to explore a wide range of biological targets.

Conclusion

N-(2-pyridyl)acetamide holds a significant place in the history of heterocyclic chemistry, stemming from the groundbreaking discovery of 2-aminopyridine by Chichibabin. While the precise moment of its first synthesis is not definitively documented in a standalone publication, its creation was a logical and immediate consequence of the availability of its precursor. This technical guide has provided a thorough overview of its historical context, detailed synthetic protocols, and key physicochemical data. For researchers in drug discovery and medicinal chemistry, N-(2-pyridyl)acetamide remains a valuable and structurally simple starting point for the design and synthesis of novel, biologically active compounds.

References

Spectroscopic Data Overview for 2-Acetamidopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamidopyridine, a pyridine (B92270) derivative with the chemical formula C₇H₈N₂O, is a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure, featuring an acetamido group attached to a pyridine ring, imparts unique chemical properties that are of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, detailed experimental protocols for obtaining this data, and visualizations of relevant chemical and biological pathways.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, presented in a clear and comparative format to facilitate analysis and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | H6 (proton on C6 of the pyridine ring) |

| ~7.7 | t | 1H | H4 (proton on C4 of the pyridine ring) |

| ~7.1 | d | 1H | H3 (proton on C3 of the pyridine ring) |

| ~7.0 | t | 1H | H5 (proton on C5 of the pyridine ring) |

| ~2.2 | s | 3H | CH₃ (methyl protons of the acetamido group) |

| ~8.5 | br s | 1H | NH (proton of the acetamido group) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~169 | C=O (carbonyl carbon of the acetamido group) |

| ~152 | C2 (carbon of the pyridine ring attached to the nitrogen of the acetamido group) |

| ~148 | C6 (carbon of the pyridine ring) |

| ~138 | C4 (carbon of the pyridine ring) |

| ~119 | C5 (carbon of the pyridine ring) |

| ~114 | C3 (carbon of the pyridine ring) |

| ~25 | CH₃ (methyl carbon of the acetamido group) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3300 | Strong, Broad | N-H Stretch (Amide) |

| ~3050 | Medium | C-H Stretch (Aromatic) |

| ~2950 | Weak | C-H Stretch (Aliphatic - CH₃) |

| ~1680 | Strong | C=O Stretch (Amide I) |

| ~1580 | Strong | C=C Stretch (Aromatic Ring) |

| ~1530 | Strong | N-H Bend (Amide II) |

| ~1430 | Medium | C-N Stretch (Aromatic Amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity (%) | Fragment Ion |

| 136 | 100 | [M]⁺ (Molecular Ion) |

| 94 | High | [M - CH₂CO]⁺ |

| 67 | Moderate | [C₄H₅N]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

¹H NMR Acquisition:

-

Place the NMR tube in the spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the peaks and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

FTIR-ATR Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

Mass Spectrometry (GC-MS) Protocol

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph.

-

The sample is vaporized and separated on a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Set the GC oven temperature program to effectively separate the analyte from the solvent and any impurities. A typical program might start at a low temperature, ramp to a higher temperature, and then hold.

-

The separated components elute from the GC column and enter the mass spectrometer.

-

Acquire mass spectra using Electron Ionization (EI) at a standard energy of 70 eV.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizations

The following diagrams, generated using the DOT language, illustrate key chemical and biological pathways related to this compound.

The Dual Threat: A Technical Guide to the Antifungal and Insecticidal Properties of 2-Acetamidopyridine Analogs

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of overcoming agricultural pests and fungal pathogens necessitates the continuous exploration of novel chemical entities. Among these, 2-acetamidopyridine (B118701) analogs have emerged as a promising class of compounds exhibiting potent dual-action capabilities. This technical guide provides a comprehensive overview of the antifungal and insecticidal properties of these analogs, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action to support ongoing research and development efforts.

Core Antifungal and Insecticidal Activities

This compound derivatives have demonstrated significant efficacy against a range of fungal pathogens and insect pests. The core structure, featuring a pyridine (B92270) ring with an acetamido group at the second position, serves as a versatile scaffold for chemical modifications that enhance biological activity.

Insecticidal Properties

Numerous studies have highlighted the insecticidal potential of pyridine derivatives, with several analogs of this compound showing notable activity against sucking insects like the cowpea aphid (Aphis craccivora). The primary mode of action for many of these insecticidal pyridine derivatives is the disruption of the central nervous system, often by acting as agonists or antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). However, other mechanisms may also be at play depending on the specific structural modifications of the analog.

Antifungal Properties

The antifungal activity of this compound analogs is attributed to various mechanisms, including the inhibition of crucial fungal enzymes. One of the key targets identified is succinate (B1194679) dehydrogenase (SDH), a vital enzyme in the mitochondrial electron transport chain.[1][2] By inhibiting SDH, these compounds disrupt fungal respiration, leading to cell death. Another potential mechanism is the inhibition of chitin (B13524) synthase, an enzyme essential for the synthesis of the fungal cell wall.[3][4][5]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the insecticidal and antifungal activities of various this compound analogs and related pyridine derivatives, providing a comparative overview of their potency.

Insecticidal Activity Data

| Compound | Target Pest | Exposure Time (h) | LC50 (ppm) | Reference Compound | LC50 of Reference (ppm) | Source |

| Compound 2 | Cowpea aphid (nymphs) | 24 | 0.029 | Acetamiprid | 0.045 | [6] |

| Compound 2 | Cowpea aphid (nymphs) | 48 | 0.006 | Acetamiprid | 0.006 | [6] |

| Compound 3 | Cowpea aphid (nymphs) | 24 | 0.040 | Acetamiprid | 0.045 | [6] |

| Compound 3 | Cowpea aphid (nymphs) | 48 | 0.007 | Acetamiprid | 0.006 | [6] |

| Compound 2 | Cowpea aphid (adults) | 24 | 1.660 | Acetamiprid | 0.225 | [7] |

| Compound 2 | Cowpea aphid (adults) | 48 | 0.103 | Acetamiprid | 0.023 | [7] |

| Compound 9 | Cowpea aphid (nymphs) | 48 | 0.021 | Acetamiprid | 0.006 | [7] |

| Compound 1f | Cowpea aphid (nymphs) | 24 | 0.080 | Acetamiprid | 0.045 | [8] |

| Compound 1d | Cowpea aphid (nymphs) | 24 | 0.098 | Acetamiprid | 0.045 | [8] |

Antifungal Activity Data

| Compound | Fungal Species | Concentration (mg/L) | Inhibition Rate (%) | Reference Compound | Inhibition Rate of Reference (%) | Source |

| Compound 3f | Botrytis cinerea | 50 | 76.9 | Thifluzamide | - | [1] |

| Compound 3g | Colletotrichum ambiens | 50 | 84.1 | - | - | [1] |

| Compound 3f (in vivo) | Botrytis cinerea | 200 | 53.9 | Thifluzamide | 55.2 | [1] |

| Compound II-a-10 | Cytospora sp. | 50 | >80 | Fluxapyroxad | 78 | [9] |

| Compound III-26 | Botrytis cinerea | 50 | >84 | Fluxapyroxad | 84 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves multi-step reactions. A general synthetic route is outlined below.

General Procedure for Acetylation:

-

Dissolve the starting 2-aminopyridine (B139424) derivative in a suitable solvent (e.g., pyridine or dichloromethane).

-

Add acetic anhydride dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for a specified period (typically 2-4 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired this compound analog.

For specific examples of synthetic procedures for pyridine carboxamides, refer to the methods described by Wang et al. (2020).[1]

Insecticidal Bioassay: Leaf-Dipping Method

This method is commonly used to evaluate the toxicity of compounds against aphids.[8]

Protocol:

-

Preparation of Test Solutions: Dissolve the synthesized compounds in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or DMSO) and then dilute with water containing a surfactant (e.g., 0.1% Tween-80) to obtain a series of desired concentrations.

-

Leaf Preparation: Cut fresh, untreated host plant leaves (e.g., cowpea or cabbage) into discs of a uniform size.

-

Treatment: Dip each leaf disc into the respective test solution for 10-30 seconds. A control group is treated with the solvent-surfactant solution only.

-

Drying: Allow the treated leaf discs to air dry completely.

-

Insect Infestation: Place the dried leaf discs in a petri dish lined with moist filter paper and introduce a known number of aphids (nymphs or adults) onto each disc.

-

Incubation: Maintain the petri dishes in a controlled environment (e.g., 25±1 °C, 60-70% relative humidity, and a 16:8 h light:dark photoperiod).

-

Mortality Assessment: Record the number of dead insects at 24 and 48 hours post-treatment.

-

Data Analysis: Calculate the lethal concentration 50 (LC50) values using probit analysis.

Antifungal Bioassay: Mycelial Growth Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the growth of fungal mycelia.[1]

Protocol:

-

Preparation of Test Plates: Dissolve the test compounds in a suitable solvent and add them to molten Potato Dextrose Agar (B569324) (PDA) to achieve the desired final concentrations. Pour the mixture into sterile petri dishes.

-

Inoculation: Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each agar plate.

-

Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25 °C) for a period that allows for significant growth in the control plates (typically 48-72 hours).

-

Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony in the control group and 'dt' is the average diameter of the fungal colony in the treatment group.

Mechanisms of Action

Understanding the molecular targets of this compound analogs is crucial for rational drug design and overcoming potential resistance.

Inhibition of Succinate Dehydrogenase (SDH)

Several pyridine carboxamide derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme complex (Complex II) in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[1][2]

By binding to the SDH enzyme, these analogs block the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and leading to a depletion of ATP, which is ultimately lethal to the fungus.

Inhibition of Chitin Synthase

Chitin is an essential structural component of the fungal cell wall and the insect exoskeleton. Chitin synthase is the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) to form chitin chains.[5] Inhibition of this enzyme disrupts the integrity of the cell wall or exoskeleton, leading to osmotic instability and cell lysis in fungi, and molting failure in insects.[4]

While the direct inhibition of chitin synthase by this compound analogs is an area of ongoing research, the structural similarities to known chitin synthase inhibitors suggest this as a plausible and highly effective mechanism of action for both antifungal and insecticidal activities.

Conclusion and Future Directions

This compound analogs represent a compelling class of compounds with significant potential in the development of new antifungal and insecticidal agents. The data presented in this guide underscore their efficacy against a variety of targets. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the core scaffold for enhanced potency and selectivity.

-

Mechanism of Action Elucidation: To identify the precise molecular interactions with target enzymes and explore other potential mechanisms.

-

Spectrum of Activity: To evaluate the efficacy of promising analogs against a broader range of fungal pathogens and insect pests.

-

Safety and Toxicological Profiling: To assess the environmental impact and potential for non-target toxicity.

By leveraging the information provided herein, researchers can accelerate the development of the next generation of crop protection agents based on the versatile this compound scaffold.

References

- 1. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a novel inhibitor specific to the fungal chitin synthase. Inhibition of chitin synthase 1 arrests the cell growth, but inhibition of chitin synthase 1 and 2 is lethal in the pathogenic fungus Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chitin synthase inhibitors as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular and biochemical aspects of chitin synthesis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. b.aun.edu.eg [b.aun.edu.eg]

- 7. Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]

Synthetic Routes to 2-Aminopyridine Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyridine (B139424) scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Its prevalence is due to its ability to act as a versatile building block and a key pharmacophore. This guide provides a comprehensive review of the core synthetic strategies for accessing 2-aminopyridine derivatives, with a focus on providing actionable experimental details and comparative data for researchers in the field.

Classical Approach: The Chichibabin Reaction

First reported by Aleksei Chichibabin in 1914, this reaction remains a fundamental method for the direct amination of pyridines.[1] It involves the nucleophilic substitution of a hydrogen atom, typically at the 2-position, by an amide anion.[1][2]

The reaction is traditionally carried out by treating pyridine (B92270) or its derivatives with sodium amide (NaNH₂) in an inert, high-boiling solvent such as xylene or toluene (B28343) at elevated temperatures.[3][4] An alternative, milder procedure involves using potassium amide (KNH₂) in liquid ammonia (B1221849) at low temperatures, which is particularly suitable for more sensitive substrates.[5]